3-Bromo-5-nicotinoylphenol
Description
3-Bromo-5-nicotinoylphenol is a brominated aromatic compound featuring a phenol core substituted with a bromine atom at the 3-position and a nicotinoyl group (a pyridine-3-carbonyl moiety) at the 5-position. Its molecular formula is C₁₁H₈BrNO₂, with a molar mass of approximately 280.1 g/mol. This structural complexity makes it valuable in pharmaceutical and materials science research, particularly as a precursor for drug candidates or functional polymers.
Properties
Molecular Formula |
C12H8BrNO2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
(3-bromo-5-hydroxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-9(5-11(15)6-10)12(16)8-2-1-3-14-7-8/h1-7,15H |
InChI Key |
YCGBSCSQJNAKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table compares 3-Bromo-5-nicotinoylphenol with key structural analogues, emphasizing substituent effects and applications:
Key Observations :
- Nicotinoyl vs. Phenyl: The nicotinoyl group in this compound introduces a pyridine ring with a carbonyl, enabling stronger dipole interactions and hydrogen bonding compared to the non-polar phenyl group in 3-Bromo-5-phenylphenol. This difference enhances its suitability for biological applications, such as targeting enzymes with pyridine-binding pockets .
- Electron-Withdrawing Groups: The cyano group in 3-Bromo-2-fluorobenzonitrile increases electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the bromine and hydroxyl groups in this compound favor Suzuki-Miyaura coupling or oxidation reactions .
Physicochemical Properties
- Solubility: The nicotinoyl group likely improves solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to 3-Bromo-5-phenylphenol, which is more lipophilic due to its phenyl substituent .
- Acidity: The hydroxyl group in this compound is expected to be more acidic than in 3-Bromo-2-chlorophenol due to the electron-withdrawing effect of the nicotinoyl group, which stabilizes the deprotonated form.
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